

Spectroscopic Characterization of Methyl 2-phenylacrylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-phenylacrylate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the monomer **Methyl 2-phenylacrylate** (CAS No: 1865-29-8, Molecular Formula: $C_{10}H_{10}O_2$, Molecular Weight: 162.19 g/mol).^{[1][2][3]} This document details the expected data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these characterization methods and presents a visual representation of a common synthetic route.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **Methyl 2-phenylacrylate**.

1H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

^{13}C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Functional Group Assignment
~1730	C=O (Ester) Stretch
Further data not available in search results	

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
Data not available in search results		

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the **Methyl 2-phenylacrylate** molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of **Methyl 2-phenylacrylate** in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If required for quantitative analysis, add a known amount of an internal standard (e.g., Tetramethylsilane, TMS).

^1H NMR Acquisition Parameters (Typical):

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.

^{13}C NMR Acquisition Parameters (Typical):

- Pulse Sequence: Proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the ^{13}C nucleus is less sensitive.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Methyl 2-phenylacrylate**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of liquid **Methyl 2-phenylacrylate** onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
- Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

- Spectral Range: Typically $4000\text{--}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are usually sufficient for a good signal-to-noise ratio.
- Background: A background spectrum of the empty salt plates should be collected prior to running the sample.

Data Analysis:

- The acquired spectrum will be a plot of transmittance or absorbance versus wavenumber.
- Identify characteristic absorption bands and assign them to specific functional groups (e.g., C=O stretch, C=C stretch, C-H bends) by comparing the peak positions to correlation charts. The ester carbonyl (C=O) stretch is expected around 1730 cm^{-1} .^{[4][5]}

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Methyl 2-phenylacrylate**.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

- Prepare a dilute solution of **Methyl 2-phenylacrylate** in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be in the range of 1-100 µg/mL.

Data Acquisition (Electron Ionization - EI):

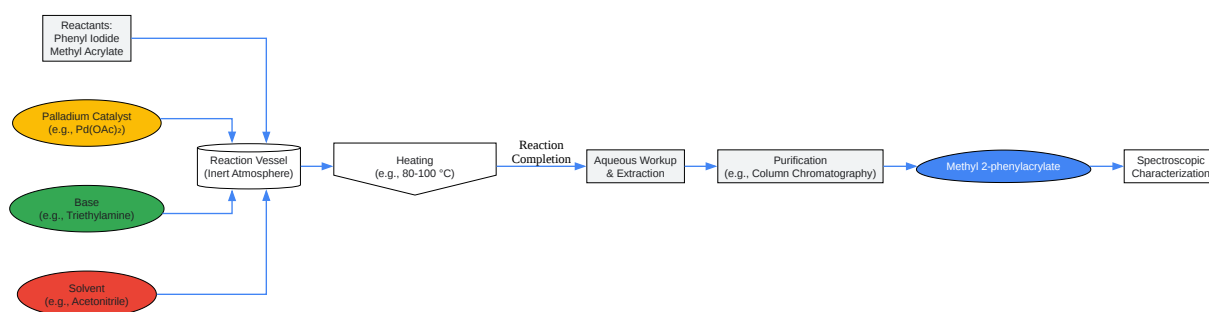
- Ionization Mode: Electron Ionization (EI) is a common method for volatile organic compounds.
- Ionization Energy: Typically 70 eV.
- Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Inlet System: If using GC-MS, the sample is vaporized and introduced through the gas chromatograph.

Data Analysis:

- Identify the molecular ion peak (M^+), which corresponds to the molecular weight of the compound (162.19 g/mol).
- Analyze the fragmentation pattern. The difference in m/z values between the molecular ion and fragment ions corresponds to the loss of neutral fragments. Common fragmentation patterns for esters can be analyzed to confirm the structure.

Synthesis Workflow

Methyl 2-phenylacrylate can be synthesized via the Heck coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a versatile method for the arylation of alkenes.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

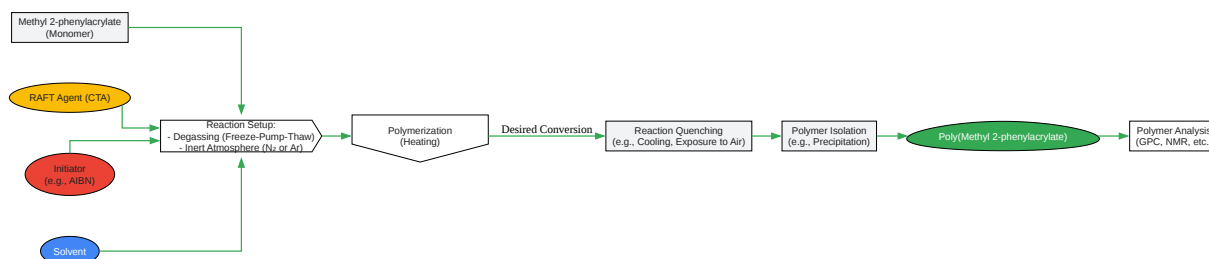


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Caption: Experimental workflow for the synthesis of **Methyl 2-phenylacrylate** via the Heck coupling reaction.

Polymerization Workflow

Methyl 2-phenylacrylate can undergo polymerization, for instance, via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique.^{[11][12][13][14][15]}



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Caption: General workflow for the RAFT polymerization of **Methyl 2-phenylacrylate**.

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